4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade equipment and reagents to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzyl alcohol.
Scientific Research Applications
4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzaldehyde
- 3-Methylpiperidine
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
Uniqueness
4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Properties
IUPAC Name |
4-methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-4-3-7-16(9-12)10-14-8-13(11-17)5-6-15(14)18-2/h5-6,8,11-12H,3-4,7,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISJPJSRMYEKGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC(=C2)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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